Product packaging for Phosphohistidine(Cat. No.:CAS No. 4936-08-7)

Phosphohistidine

Cat. No.: B1677714
CAS No.: 4936-08-7
M. Wt: 235.13 g/mol
InChI Key: FDIKHVQUPVCJFA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphohistidine is a high-energy, labile post-translational modification (PTM) that plays a critical regulatory role in cellular processes across prokaryotes and eukaryotes. Unlike the stable O-phosphorylation of serine, threonine, or tyrosine, this compound forms a phosphoramidate bond on the histidine imidazole ring, resulting in two distinct isoforms: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis) . This inherent lability has made studying its functions challenging, but it is now recognized as a pivotal modification in signal transduction. In mammalian cells, this compound is integral to key pathways, serving as a phosphodonor in nucleotide metabolism and as a dynamic regulator of proteins like the calcium-activated potassium channel SK4 and the calcium channel TRPV5 . Its role extends to crucial processes such as cell proliferation, endocytosis, and cytokinesis . Furthermore, this compound is a central component of two-component signaling systems in bacteria, enabling response to environmental stimuli, and has been implicated in tumor biology . Research in this field has been accelerated by the development of isoform-specific monoclonal antibodies and advanced mass spectrometry techniques, allowing for the high-confidence identification of hundreds of protein targets and opening new avenues for investigating this versatile PTM . Our high-purity this compound reagent is an essential tool for researchers exploring these complex biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N3O5P B1677714 Phosphohistidine CAS No. 4936-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4936-08-7

Molecular Formula

C6H10N3O5P

Molecular Weight

235.13 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid

InChI

InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14)/t5-/m0/s1

InChI Key

FDIKHVQUPVCJFA-YFKPBYRVSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NP(=O)(O)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O

Appearance

Solid powder

Other CAS No.

4936-08-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-phosphohistidine
1-phosphono-L-histidine
3-phosphohistidine
phosphohistidine

Origin of Product

United States

Enzymatic Machinery Governing Phosphohistidine Homeostasis

Protein Histidine Kinases

Protein histidine kinases are a class of enzymes responsible for the phosphorylation of histidine residues on substrate proteins. This process is fundamental to signal transduction in both prokaryotic and eukaryotic organisms, albeit through distinct systems and with different key players.

In prokaryotes, histidine kinases are the cornerstone of two-component signal transduction systems, which enable bacteria to sense and respond to a vast array of environmental stimuli. ebi.ac.ukwikipedia.org These systems are the primary means of signal transduction in these organisms. plos.org A typical two-component system consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. wikipedia.orgmdpi.com

Upon detecting a specific environmental signal, the sensor histidine kinase undergoes autophosphorylation on a conserved histidine residue. ebi.ac.uknih.gov The phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator protein. mdpi.comnih.gov This phosphorylation event typically activates the response regulator, which then elicits a cellular response, often by modulating gene expression. ebi.ac.ukplos.org These systems are integral to crucial bacterial processes such as virulence, stress resistance, and adaptation to environmental changes. ebi.ac.uk The evolution of these systems, through mechanisms like gene family expansion and horizontal gene transfer, allows bacteria to adapt to new niches. plos.org

Table 1: Key Features of Prokaryotic Two-Component Systems
ComponentFunctionKey Characteristics
Sensor Histidine KinaseSenses environmental stimuli and autophosphorylates on a histidine residue. ebi.ac.ukwikipedia.orgTypically a membrane-bound homodimer with autokinase, phosphotransfer, and phosphatase activity. wikipedia.orgwikipedia.org
Response RegulatorReceives the phosphate group on an aspartate residue, leading to a cellular response. mdpi.comnih.govUsually a cytoplasmic protein that functions as a transcription factor. mdpi.com

In eukaryotes, the primary identified protein histidine kinases belong to the Non-Metastatic 23 (NME) family, also known as Nucleoside Diphosphate (B83284) Kinases (NDPK). mdpi.comwhiterose.ac.uknih.gov Specifically, NME1 and NME2 are the most well-characterized members with demonstrated histidine kinase activity. mdpi.comnih.gov These enzymes are highly conserved throughout evolution, from prokaryotes to humans. mdpi.comnih.gov

The kinase activity of NME1 and NME2 relies on the autophosphorylation of a catalytic histidine residue, H118, using ATP as a phosphate donor. mdpi.comnih.gov This high-energy phosphohistidine intermediate then serves to phosphorylate histidine residues on target substrate proteins. mdpi.comwhiterose.ac.uk This activity is distinct from their canonical role as nucleoside diphosphate kinases, which involves transferring the phosphate group to nucleoside diphosphates. whiterose.ac.uk The histidine kinase function of NME proteins has been implicated in a variety of cellular processes, including signal transduction, cell migration, and tumor metastasis suppression. mdpi.comnih.govresearchgate.net

Table 2: Substrates of NME1 and NME2 Histidine Kinases
KinaseSubstratePhosphorylation SiteBiological Process
NME1ATP-citrate lyase (ACLY)His760Cell metabolism, fatty acid biosynthesis. researchgate.netoncotarget.com
NME1Succinyl-CoA synthetase (SUCLG2)His299Cell metabolism. researchgate.netoncotarget.com
NME2G protein β subunit (Gβ)His266G-protein coupled receptor signaling. researchgate.netoncotarget.com
NME2Potassium channel KCa3.1His358Ion channel regulation. researchgate.netoncotarget.com
NME2Calcium channel TRPV5His711Ion channel regulation. researchgate.netoncotarget.com

Recent research has identified other proteins with histidine kinase activity, expanding the repertoire of enzymes known to regulate this compound signaling. One prominent example is the M2 isoform of Pyruvate Kinase (PKM2), a key enzyme in glycolysis. nih.govembopress.org PKM2 has been shown to "moonlight" as a protein histidine kinase, utilizing phosphoenolpyruvate (PEP) as the phosphate donor instead of ATP. nih.govembopress.org

This non-canonical kinase activity of PKM2 is particularly important in the context of cancer metabolism. embopress.orgebi.ac.uk PKM2-mediated histidine phosphorylation of phosphoglycerate mutase 1 (PGAM1) at histidine 11 is essential for PGAM1's enzymatic activity. nih.govembopress.org This activation of PGAM1 diverts glycolytic intermediates into biosynthetic pathways that support rapid cell proliferation in cancer cells. nih.govembopress.org The kinase activity of PKM2 is favored when the enzyme is in its monomeric or dimeric state, as opposed to its more active tetrameric form. embopress.org

The mechanism of histidine phosphorylation by kinases involves the transfer of a phosphoryl group from a donor molecule, typically ATP, to one of the two nitrogen atoms in the imidazole (B134444) ring of a histidine residue. mdpi.com This results in the formation of either 1-phosphohistidine (1-pHis) or 3-phosphohistidine (3-pHis), two distinct isomers. mdpi.com The 3-pHis isomer is chemically more stable than the 1-pHis form. mdpi.com

The catalytic process for histidine kinases like NME1 and NME2 involves a "ping-pong" mechanism. whiterose.ac.uk First, the kinase autophosphorylates its own active site histidine (e.g., His118 in NME1/2) using ATP, forming a high-energy this compound intermediate. mdpi.comwhiterose.ac.uk Subsequently, the phosphate group is transferred from the kinase to a histidine residue on the substrate protein. mdpi.com In the case of PKM2, the mechanism is dependent on PEP as the phosphoryl donor. embopress.org The lability of the P-N bond in this compound, particularly its sensitivity to acid and heat, has historically made its study challenging compared to the more stable phosphoesters of serine, threonine, and tyrosine. mdpi.com

This compound Phosphatases

The removal of phosphate groups from histidine residues is catalyzed by a specific class of enzymes known as this compound phosphatases. These enzymes play a crucial role in terminating signaling events mediated by histidine phosphorylation and maintaining this compound homeostasis.

Several enzymes have been identified as specific this compound phosphatases in mammals, including this compound Phosphatase 1 (PHPT1), Phospholysine this compound Inorganic Pyrophosphate Phosphatase (LHPP), and PGAM Family Member 5 (PGAM5). mdpi.com

PHPT1 was the first identified mammalian this compound phosphatase. nih.gov It is a 14 kDa protein that specifically dephosphorylates this compound residues. nih.gov Mutational studies have shown that His53 is essential for its catalytic activity. mdpi.comnih.gov PHPT1 has been shown to dephosphorylate and regulate the activity of several proteins, including the potassium ion channel KCa3.1 and ATP-citrate lyase (ACLY). mdpi.comnih.gov Its activity is independent of divalent cations and is not inhibited by common phosphatase inhibitors like okadaic acid. nih.gov

LHPP is another identified this compound phosphatase that has been characterized as a tumor suppressor. nih.govmaayanlab.cloud Its expression is often downregulated in various cancers, and low levels are associated with a poorer prognosis. nih.gov LHPP functions by dephosphorylating histidine residues on target proteins, thereby inhibiting signaling pathways that promote cell proliferation and metastasis, such as the PI3K-Akt pathway. nih.gov

PGAM5 is a mitochondrial protein that, in addition to its reported serine/threonine phosphatase activity, also functions as a this compound phosphatase. nih.govnih.govwikipedia.org It specifically dephosphorylates the catalytic histidine (His118) of NME2 (also known as NDPK-B), thereby inhibiting its kinase activity. nih.govnih.gov This regulation of NME2 by PGAM5 has been shown to play a role in modulating T-cell receptor signaling. nih.gov

Table 3: Characterized Mammalian this compound Phosphatases and Their Substrates
PhosphataseSubstrateDephosphorylation SiteBiological Role
PHPT1G protein β subunitpHis266Regulates G-protein signaling. researchgate.net
PHPT1KCa3.1pHis358Modulates ion channel activity. mdpi.comresearchgate.net
PHPT1ACLYpHis760Involved in lipid metabolism. mdpi.comresearchgate.netnih.gov
LHPPNME1/NME2pHis118Regulates NME kinase activity; tumor suppression. mdpi.comnih.gov
PGAM5NME2 (NDPK-B)pHis118Inhibits NME2 kinase activity; regulates T-cell signaling. mdpi.comnih.govnih.gov

Broader Specificity Phosphatases with this compound Activity (e.g., PP1, PP2A, PP2C)

While dedicated this compound phosphatases exist, a significant contribution to the dephosphorylation of this compound (pHis) comes from enzymes with broader substrate specificities, notably the major serine/threonine protein phosphatases. researchgate.net Research has demonstrated that Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2C (PP2C) are all capable of removing phosphate from histidine residues. researchgate.net These enzymes are among the most abundant serine/threonine phosphatases in eukaryotic cells and play crucial roles in a multitude of cellular processes. nih.gov

Studies using histone H4 phosphorylated on histidine-75 as a substrate have shown that the catalytic subunits of PP1, PP2A, and PP2C can extensively dephosphorylate the protein. researchgate.net The activity of these phosphatases towards this compound is consistent with their established characteristics for serine/threonine dephosphorylation. For instance, their behavior regarding metal ion requirements and sensitivity to specific inhibitors remains the same regardless of the phosphorylated substrate. researchgate.net PP1 and PP2A belong to the phosphoprotein phosphatase (PPP) family, while PP2C is a member of the metal-dependent protein phosphatase (PPM) family, which requires magnesium (Mg²⁺) or manganese (Mn²⁺) for its catalytic activity. researchgate.netnih.gov

The this compound phosphatase activity of PP1 and PP2A is affected by inhibitors such as okadaic acid, consistent with their known profiles as serine/threonine phosphatases. researchgate.net The ability of these highly abundant and broadly acting phosphatases to target this compound underscores a significant layer of regulation for this transient post-translational modification, integrating histidine phosphorylation into the broader cellular phosphorylation network.

Table 1: Characteristics of Broader Specificity Phosphatases with this compound Activity

Phosphatase Family Substrate Tested Divalent Cation Requirement Effect of Inhibitors (Okadaic Acid)
PP1 PPP Histone H4 (pHis75) Not Required Sensitive
PP2A PPP Histone H4 (pHis75) Not Required Sensitive
PP2C PPM Histone H4 (pHis75) Required (Mg²⁺/Mn²⁺) Insensitive

Data sourced from studies on eukaryotic protein phosphatases. researchgate.netnih.gov

Contributions of Spontaneous Hydrolysis to this compound Turnover

The turnover of this compound in proteins is not solely dependent on enzymatic activity; the chemical nature of the phosphoramidate (B1195095) (P-N) bond itself contributes significantly through spontaneous, non-enzymatic hydrolysis. nih.govnih.gov this compound is thermodynamically less stable compared to its phosphomonoester counterparts, such as phosphoserine, phosphothreonine, and phosphotyrosine. nih.gov This inherent chemical lability was recognized early in the study of protein phosphorylation and was initially thought to be the primary mechanism for its turnover before the discovery of specific this compound phosphatases. nih.gov

The high free energy of hydrolysis (ΔG°) of the P-N bond in this compound, which is approximately -12 to -14 kcal/mol, is considerably greater than that of the O-P bonds in other phosphoamino acids. nih.gov This property makes the phosphate on a histidine residue an excellent leaving group, facilitating its transfer or hydrolysis. nih.gov The rate of this spontaneous hydrolysis can be influenced by the local microenvironment within the protein. nih.gov Factors such as the amino acid sequence surrounding the this compound residue and local acidic pH conditions can play a significant role in modulating the stability of the modification. nih.gov For example, neighboring hydrophobic residues might decrease the rate of spontaneous hydrolysis. nih.gov Therefore, the lifetime of a specific this compound site in a protein is a result of both enzymatic dephosphorylation and its intrinsic susceptibility to chemical hydrolysis. nih.gov

Table 2: Comparative Free Energy of Hydrolysis for Phosphorylated Amino Acids

Phosphoamino Acid Bond Type Standard Free Energy of Hydrolysis (ΔG°)
This compound Phosphoramidate (P-N) -12 to -14 kcal/mol
Phosphoserine/Threonine/Tyrosine Phosphomonoester (O-P) -6.5 to -9.5 kcal/mol

This table illustrates the higher thermodynamic instability of the this compound bond compared to other common phosphoamino acids. nih.gov

Roles of Phosphohistidine in Cellular Signaling and Processes

Phosphohistidine as a Key Enzyme Intermediate

This compound serves as a transient, high-energy intermediate in the catalytic cycles of numerous enzymes, facilitating the transfer of a phosphoryl group during various metabolic processes. researchgate.netportlandpress.comontosight.ai This function is critical for the efficient operation of several fundamental biochemical reactions.

Involvement in Metabolic Enzymes (e.g., ATP Citrate (B86180) Lyase, Succinyl-CoA Synthetase, Phosphoglycerate Mutase 1)

This compound intermediates are central to the mechanisms of several key metabolic enzymes.

ATP Citrate Lyase (ACLY): ACLY catalyzes the ATP-dependent conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a crucial step in fatty acid synthesis and other metabolic pathways. portlandpress.comacs.org The catalytic mechanism involves the formation of a 3-phosphohistidine intermediate on His760. portlandpress.comresearchgate.netuniprot.org This this compound residue accepts a phosphoryl group from ATP, which is then transferred to form a citryl-phosphate intermediate, ultimately leading to the production of acetyl-CoA. portlandpress.comresearchgate.net Studies using 31P NMR and mutagenesis have confirmed the role of His760 phosphorylation in ACLY activity. acs.orgresearchgate.netnih.gov

Succinyl-CoA Synthetase (SCS): SCS, also known as succinate (B1194679) thiokinase, is a key enzyme in the citric acid cycle that catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the substrate-level phosphorylation of ADP or GDP to ATP or GTP. nih.govnih.govmdpi.com This reaction involves a 3-phosphohistidine intermediate. nih.govportlandpress.com In Escherichia coli SCS, His-246 in the alpha subunit is phosphorylated as a catalytic intermediate. researchgate.netrcsb.orgdrugbank.com The this compound residue is stabilized by helix dipoles from both subunits. researchgate.netrcsb.org The this compound loop in SCS undergoes conformational changes to shuttle the phosphoryl group between the CoA binding site and the nucleotide binding site. nih.gov

Phosphoglycerate Mutase 1 (PGAM1): PGAM1 is a glycolytic enzyme that catalyzes the interconversion of 3-phosphoglycerate (B1209933) and 2-phosphoglycerate through a 2,3-bisphosphoglycerate (B1242519) intermediate. wikipedia.orgbionity.com This process requires a critical histidine residue in the active site to be phosphorylated, forming a this compound intermediate. bionity.comvirginia.edunih.gov This this compound facilitates the transfer of a phosphate (B84403) group between the C-2 and C-3 positions of the phosphoglycerate substrate. bionity.comvirginia.edu The this compound is essential for the mutase reaction, and its stability is influenced by other residues in the active site. virginia.edunih.gov

Other enzymes utilizing this compound intermediates include nucleoside diphosphate (B83284) kinases (NDPKs), which form a 1-phosphohistidine intermediate, and some phospholipase D enzymes, which utilize a 3-phosphohistidine intermediate. nih.govportlandpress.comnih.govmdpi.com

Mechanisms of Phosphate Transfer in Enzymatic Reactions

The mechanism of phosphate transfer involving this compound intermediates typically follows a ping-pong kinetic model. In this type of reaction, the enzyme first accepts a phosphoryl group from a donor substrate, forming a covalent this compound intermediate and releasing the first product. Subsequently, the phosphoryl group is transferred from the this compound to a second substrate, generating the final product and regenerating the free enzyme. acs.orgrcsb.org The high-energy nature of the phosphoramidate (B1195095) bond in this compound makes it a suitable intermediate for facilitating phosphoryl transfer reactions. researchgate.net

For example, in nucleoside diphosphate kinases, the γ-phosphate of a nucleoside triphosphate (like ATP) is transferred to a histidine residue on the enzyme, forming a 1-phosphohistidine intermediate and releasing a nucleoside diphosphate (like ADP). nih.govportlandpress.comrcsb.org The phosphoryl group on the this compound is then transferred to a different nucleoside diphosphate, producing a new nucleoside triphosphate. nih.govportlandpress.com

In enzymes like ACLY and SCS, the this compound intermediate facilitates the transfer of a phosphoryl group in reactions involving acyl-CoA substrates and nucleotides. portlandpress.comacs.orgresearchgate.netnih.gov The precise mechanism involves the nucleophilic attack of the histidine imidazole (B134444) ring on the phosphate group of the donor molecule, followed by the transfer of the phosphate to the acceptor molecule. portlandpress.com

This compound in Signal Transduction Systems

Beyond its role as an enzymatic intermediate, this compound is a critical component of signal transduction pathways, enabling cells to sense and respond to environmental stimuli.

Prokaryotic and Lower Eukaryotic Two-Component Signal Transduction Pathways

This compound plays a central role in the well-characterized two-component signal transduction systems (TCS) found predominantly in prokaryotes, as well as in some lower eukaryotes like yeast and fungi, and plants. mdpi.comdrug-dev.comportlandpress.comresearchgate.netannualreviews.orgtulane.edunih.govasm.org These systems typically involve a histidine kinase (HK) and a response regulator (RR). drug-dev.comresearchgate.netannualreviews.orgtulane.edu

In a typical TCS, the histidine kinase, often a transmembrane protein, senses an external signal and undergoes autophosphorylation on a conserved histidine residue. drug-dev.comresearchgate.netannualreviews.orgtulane.edu This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator protein. drug-dev.comresearchgate.netannualreviews.orgtulane.edu Phosphorylation of the response regulator often leads to a conformational change that activates its output domain, which can then mediate cellular responses such as changes in gene expression, chemotaxis, or stress response. drug-dev.comresearchgate.net

In some more complex systems, particularly in lower eukaryotes and some bacteria, a histidine phosphotransfer (HPt) protein is involved, acting as an intermediate in a multi-step phosphorelay. drug-dev.comportlandpress.comresearchgate.nettulane.eduasm.org The phosphate is transferred from the histidine kinase to a histidine on the HPt protein, and then from the HPt protein to an aspartate on the response regulator. drug-dev.comportlandpress.comresearchgate.nettulane.edu Examples include the Ypd1 protein in yeast. drug-dev.comasm.orgasm.org These systems are crucial for adaptation to environmental stress and regulation of virulence in organisms like Candida albicans. asm.orgasm.org

Emerging Roles in Mammalian Cellular Signal Transduction

While historically considered less prominent in mammalian cells compared to prokaryotes, evidence is accumulating that this compound signaling is involved in regulating key cellular processes in mammals. researchgate.netmdpi.comdrug-dev.comontosight.airesearchgate.netnih.govnih.govresearchgate.netwikipedia.orgbionity.comnih.govnih.govannualreviews.orgtulane.eduasm.orgnih.govnih.govresearchgate.netplos.org The study of this compound in mammalian systems has been challenging due to the lability of the phosphoramidate bond and the lack of specific detection tools, but recent developments are facilitating research in this area. researchgate.netmdpi.comnih.govdrug-dev.comsalk.edu

Two mammalian histidine protein kinases have been identified: NME1 (Nucleoside diphosphate kinase A) and NME2 (Nucleoside diphosphate kinase B). mdpi.comnih.govdrug-dev.comresearchgate.net While their primary function is nucleoside diphosphate kinase activity involving a 1-phosphohistidine intermediate, they also exhibit protein histidine kinase activity, phosphorylating histidine residues on other proteins. mdpi.comnih.govnih.gov

Recent studies using this compound-specific antibodies and advanced mass spectrometry techniques have identified hundreds of putative this compound-containing proteins in mammalian cells, suggesting broader roles in various cellular processes. nih.govdrug-dev.com Quantitative analysis using 31P NMR has indicated that this compound is present at significant levels in mammalian cells, potentially much higher than previously estimated by methods prone to this compound degradation. plos.org

Regulation of Specific Cellular Functions by this compound

This compound is increasingly recognized for its role in regulating specific cellular functions in mammals. While research is ongoing, emerging evidence points to involvement in processes such as cell cycle regulation, phagocytosis, regulation of ion channel activity, and metal ion coordination. nih.govresearchgate.net

For instance, studies have shown that this compound is involved in the regulation of ion channels like KCa3.1 and TRPV5. mdpi.comnih.gov The this compound phosphatase PGAM5 has been shown to dephosphorylate NME2, affecting the phosphorylation state of KCa3.1 and influencing CD4+ T cell activity. nih.gov

The identification of numerous this compound-containing proteins in mammalian cells through proteomic studies suggests that this modification is involved in a wide range of cellular pathways. nih.govdrug-dev.com As research tools and methodologies continue to improve, a more comprehensive understanding of how this compound regulates specific cellular functions in mammals is expected to emerge. mdpi.comnih.govdrug-dev.com

Cellular Proliferation and Differentiation

This compound signaling has been implicated in the regulation of cellular proliferation and differentiation. nih.govgenecards.org Studies suggest that this compound plays a critically important role in these processes. genecards.org The this compound phosphatase PHPT1, for instance, is highly expressed in continuously dividing epithelial cells, suggesting a potential involvement in cell proliferation and differentiation. pdbj.org Furthermore, the phosphatase LHPP has been suggested to play a role in cell cycle regulation, and its downregulation may impact the control of endothelial cell proliferation and differentiation during conditions like ulcerative colitis. mybiosource.comresearchgate.net

Ion Channel Activity Modulation (e.g., TRPV5, SK4/KCa3.1)

This compound is known to modulate the activity of various ion channels, including the Transient Receptor Potential Vanilloid 5 (TRPV5) calcium channel and the Intermediate conductance calcium-activated potassium channel SK4 (also known as KCa3.1). nih.govlipidmaps.orgsdsc.edunih.govmdpi.commdpi.comscienceopen.com

The SK4/KCa3.1 channel, expressed in mammalian blood vessels and correlated with endothelial cell proliferation, can be reversibly phosphorylated at His358. nih.govnih.gov This phosphorylation, mediated by nucleoside diphosphate kinase B (NDPK-B/NME2), is critical for channel activation. sdsc.edunih.govmdpi.com Phosphorylation at His358 activates KCa3.1 by counteracting copper-mediated inhibition of the channel. mdpi.com The this compound phosphatase PHPT1 is involved in the dephosphorylation of KCa3.1. lipidmaps.orgnih.gov

The TRPV5 calcium channel is another protein regulated by histidine phosphorylation, specifically by NME1. nih.govnih.gov Phosphorylation of TRPV5 at His711 leads to increased channel activity. nih.govnih.gov PHPT1 also dephosphorylates TRPV5, indicating a reversible regulatory mechanism. lipidmaps.orgnih.gov

G-Protein Signaling Mechanisms (e.g., Gβ)

This compound plays a role in G-protein signaling mechanisms, notably through the phosphorylation of the beta subunit of heterotrimeric G proteins (Gβ, also known as GNB1). nih.govsdsc.edunih.govmdpi.comscienceopen.comuni-freiburg.deh-its.org NME2 can phosphorylate the Gβ subunit at His266. nih.govnih.gov This phosphorylation occurs on a complex of NME2 with Gβγ dimers and is involved in the receptor-independent activation of G-proteins by utilizing ATP to locally form GTP from GDP, with an intermediate phosphorylation of G protein subunits at His266. sdsc.eduuni-freiburg.de PHPT1 acts as the phosphatase responsible for dephosphorylating Gβ. nih.govlipidmaps.orgnih.gov This reversible phosphorylation of Gβ has the potential to regulate a broad spectrum of cellular functions uni-freiburg.de and is involved in modulating downstream effectors like adenylyl cyclase in cardiac myocytes. sdsc.edu

Role in Phagocytosis

This compound has been implicated in the process of phagocytosis. nih.govlipidmaps.orgnih.govncpsb.org.cnmybiosource.com Immunofluorescence studies using specific antibodies have indicated that 1-phosphohistidine appears to play a role in phagocytosis, showing localization to the outer membrane of phagosomes. nih.govlipidmaps.orgncpsb.org.cn Research has reported high this compound levels in macrophages and suggested its importance in phagocytosis. mybiosource.com Furthermore, knockdown of PHPT1 has been shown to significantly decrease the number of podosomes in macrophages, cellular structures involved in migration and phagocytosis. nih.gov

Link to Chromatin Biology and Gene Expression Regulation

This compound is involved in chromatin biology and the regulation of gene expression. nih.govnih.gov It plays a crucial role in the regulation of histone function, which is essential for chromatin remodeling and gene expression. nih.gov this compound has been implicated in chromatin biology in various cellular processes. nih.gov

Methodological Advancements and Challenges in Phosphohistidine Research

Historical Barriers to Phosphohistidine Study

Research into this compound has lagged behind that of other phosphorylated amino acids primarily due to its chemical instability and the resulting lack of specific tools for its detection and analysis. nih.govnih.govacs.orgnih.govdrug-dev.comportlandpress.comnih.govresearchgate.net

Acid Lability and Sample Preparation Issues

A major challenge in this compound research is its acid lability. acs.orgdrug-dev.comacs.org The phosphoramidate (B1195095) bond in pHis is highly susceptible to hydrolysis under acidic conditions, which are commonly used in standard phosphoproteomic workflows, including protein purification, peptide preparation, and liquid chromatography separation. acs.orgportlandpress.comnih.gov This acid sensitivity leads to significant sample loss due to dephosphorylation during these procedures, making the detection and characterization of pHis extremely difficult. acs.orgportlandpress.comnih.gov For example, the half-life of the phosphoramidate bond in pHis-containing peptides is estimated to be approximately 30 minutes at pH 3. portlandpress.com Furthermore, phosphate (B84403) transfer from histidine to aspartate residues can occur during sample preparation and analysis, adding another layer of complexity to pHis studies. portlandpress.com While some methods adapted for neutral or basic pH have been introduced, they have not always been suitable for large-scale analysis. drug-dev.comportlandpress.com

Lack of Specific Reagents

The instability of the phosphoramidate bond also presented a significant barrier to the development of specific detection reagents, particularly antibodies. nih.govacs.orgnih.govportlandpress.comdrug-dev.comnih.govacs.orgsalk.edudiva-portal.org Traditional methods for generating phosphospecific antibodies involve using phosphorylated peptides as immunogens. However, the rapid dephosphorylation of pHis peptides meant that the immunogen would be destroyed before a robust immune response could be mounted, making the creation of pHis-specific antibodies "devilishly hard". drug-dev.com Early attempts to generate pan-phosphohistidine antibodies using this compound peptides resulted in reagents that exhibited significant cross-reactivity with phosphotyrosine, which is structurally similar to 3-pHis, and were unable to distinguish between the two pHis isomers (1-pHis and 3-pHis). drug-dev.com This lack of specific and isomer-discriminating antibodies severely limited the ability to accurately detect, quantify, and study the biological roles of pHis. nih.govnih.govdrug-dev.comsalk.edu

Innovative Approaches for this compound Detection and Characterization

Despite the historical challenges, significant progress has been made in developing innovative approaches to overcome the limitations in this compound research. nih.govportlandpress.comnih.govacs.org

Development of Isomer-Specific Monoclonal Antibodies

A major breakthrough in this compound research has been the successful development of isomer-specific monoclonal antibodies (mAbs) that can distinguish between 1-pHis and 3-pHis. nih.govportlandpress.comnih.govacs.orgsalk.edudiva-portal.orgwhiterose.ac.ukberkeley.eduosti.govtulane.edursc.org These antibodies represent powerful tools for studying pHis in a variety of applications, including Western blotting, immunofluorescence, and immunoaffinity purification. nih.govdrug-dev.comsalk.edu The development of these highly specific antibodies was made possible by employing novel strategies that circumvent the instability of the native pHis modification. nih.govdrug-dev.com

Design and Synthesis of Non-Hydrolyzable this compound Analogs (e.g., Phosphotriazolylalanine)

A key innovation enabling the generation of specific pHis antibodies was the design and synthesis of stable, non-hydrolyzable this compound analogs. nih.govnih.govresearchgate.netacs.orgwhiterose.ac.ukberkeley.eduosti.govrsc.orgmerckmillipore.comacs.orgrockefeller.edu These analogs mimic the structure and electronic properties of pHis but replace the labile phosphoramidate bond with a more stable linkage, such as a phosphonate. acs.orgrockefeller.edu Phosphotriazolylalanine (pTza) is a prominent example of such an analog, designed to mimic the structure of this compound. nih.govnih.govdrug-dev.comdiva-portal.orgwhiterose.ac.ukosti.govmerckmillipore.comacs.orgscientificlabs.iewhiterose.ac.ukacs.org By incorporating these stable analogs into peptides, researchers were able to create immunogens that could elicit a specific immune response without undergoing degradation. acs.orgportlandpress.comdrug-dev.comdiva-portal.orgacs.orgrockefeller.edu For the generation of isomer-specific antibodies, separate peptide libraries containing either the 1-pTza or 3-pTza analog were used for immunizations. drug-dev.com Other stable analogs, such as phosphopyrazolylalanine (pPza) and phosphonopyrazolyl ethylamine (B1201723) (pPye), have also been developed and used to generate pHis-specific antibodies. nih.govrsc.orgacs.orgrsc.org

Structural Basis of Antibody-Phosphohistidine Recognition

Structural studies, particularly using X-ray crystallography, have provided crucial insights into how these newly developed antibodies achieve their high specificity and isomer discrimination. nih.govberkeley.eduosti.govdrugtargetreview.comanl.govscripps.edu Co-crystal structures of pHis mAbs bound to cognate pTza peptides have revealed the atomic-scale details of the interactions. berkeley.eduosti.govanl.govresearchgate.net These structures demonstrate that the selectivity arises from specific contacts between the antibody's complementarity-determining regions (CDRs) and the phosphate group and the triazolyl ring of the analog. berkeley.eduosti.gov The mode of phosphate recognition by these antibodies can recapitulate motifs found in enzymes, such as the Walker A motif present in kinases. berkeley.eduosti.gov Furthermore, specific hydrogen bonding with the triazolyl ring of the analog helps preclude cross-reactivity with phosphotyrosine and other phosphoamino acids. berkeley.eduosti.gov For several of the antibodies, the CDRs interact primarily with the peptide backbone rather than specific side chains, contributing to their sequence independence. berkeley.eduosti.gov This detailed structural understanding is valuable for further improving the specificity and affinity of anti-pHis antibodies. berkeley.eduosti.gov

Advanced Mass Spectrometry Techniques for Phosphoproteomics

Mass spectrometry (MS) is a cornerstone of phosphoproteomic research, but its application to this compound requires specific adaptations to overcome the lability of the P-N bond. nih.govportlandpress.comresearchgate.net

Optimization of Sample Preparation for this compound Preservation

Preserving the labile this compound modification during sample preparation is critical for accurate analysis. Standard protocols involving acidic conditions for phosphopeptide enrichment are generally incompatible with this compound. portlandpress.combiorxiv.orgdiva-portal.orgresearchgate.net Strategies that avoid acidic environments are essential. For instance, some methods utilize non-acidic conditions throughout the sample preparation and enrichment process to preserve the this compound modification. diva-portal.orgnih.govresearchgate.net Studies have shown that even short exposures to acidic conditions can lead to significant loss of this compound. diva-portal.orgresearchgate.net

Electron-Based Dissociation Methods (e.g., ETD, NETD)

Traditional collision-induced dissociation (CID) fragmentation in positive ion mode often results in the facile neutral loss of the phosphate group from this compound peptides, hindering site localization. portlandpress.comacs.orgresearchgate.net Electron-based dissociation methods, such as electron transfer dissociation (ETD) and negative electron transfer dissociation (NETD), are better suited for fragmenting labile phosphopeptides as they tend to preserve the phosphoramidate bond while inducing backbone fragmentation. researchgate.netacs.orgacs.orgwikipedia.org ETD is particularly advantageous for higher charge state peptide ions. wikipedia.orgwaters.com The use of ETD-based fragmentation techniques has been shown to improve phosphosite localization confidence for histidine phosphorylation. acs.org Hybrid methods like electron transfer/higher energy collisional dissociation (EThcD) have also been reported to fragment phosphopeptides without significant loss of labile phosphates. biorxiv.orgbiorxiv.org

Negative Ion Mode Mass Spectrometry

While most proteomic studies utilize positive ionization mode, negative ion mode mass spectrometry can be beneficial for analyzing phosphopeptides, including this compound. nih.govnih.gov Phosphorylated peptides carry acidic functional groups, suggesting preferable ionization as anions. nih.gov Negative ion mode can produce increased signal intensities for phosphopeptides compared to their non-phosphorylated counterparts and may exhibit less background noise. nih.govnih.gov The implementation of NETD, which is performed in negative ion mode, is highly compatible with non-acidic phosphoproteomic analysis and has shown promise for detecting N-phosphosites like this compound. biorxiv.orgresearchgate.netbiorxiv.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Quantitation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR, offers an alternative approach for the quantitative analysis of this compound in biological samples. researchgate.netexlibrisgroup.comnih.govbiorxiv.org Unlike mass spectrometry, NMR can be used for absolute quantitative analysis and is less susceptible to the lability of the phosphoramidate bond under appropriate conditions. researchgate.netnih.gov Studies utilizing 31P NMR have demonstrated that this compound is present at significant levels in mammalian cells, potentially being as abundant as one-third of the combined phosphoserine and phosphothreonine levels and considerably more abundant than phosphotyrosine. researchgate.netexlibrisgroup.comnih.govbiorxiv.orgresearchgate.net

Detailed Research Findings from NMR Studies:

A study using 31P NMR spectroscopy on human bronchial epithelial cells (16HBE14o-) lysate reported the following quantitative data:

Phosphoamino AcidAmount per gram of protein (μmol/g)Amount per cell (fmol/cell)
This compound231.8
Phosphoserine/Phosphothreonine (combined)685.8

Data derived from researchgate.netexlibrisgroup.comnih.govbiorxiv.org.

This study also indicated that typical tryptic digest conditions, often used in MS-based workflows, result in a significant loss of the this compound signal, which may explain why its abundance has been underestimated in some mass spectrometry investigations. researchgate.netnih.gov

Chemical Synthesis and In Vitro Phosphorylation Strategies

Chemical synthesis and in vitro phosphorylation strategies are valuable tools for generating well-defined this compound-containing peptides and proteins, which are essential for developing and validating analytical methods and for studying the functional roles of this compound. researchgate.netnih.govacs.org Access to homogeneous phosphoproteins is crucial for elucidating phosphorylation networks. researchgate.net While recombinant methods can provide defined phosphoforms when site-specific kinases are known, chemical and chemoenzymatic synthesis offer an invaluable toolbox, especially when multiple amino acid side chains can be phosphorylated. researchgate.net

Chemical synthesis allows for the precise incorporation of phosphorylated residues at specific sites. nih.gov Potassium phosphoramidate has been used for the chemical phosphorylation of histidine residues. researchgate.netrsc.org Synthetic this compound peptides have been used to study fragmentation mechanisms in mass spectrometry and to develop and test affinity-based enrichment methods. diva-portal.orgresearchgate.netacs.org

Affinity-Based Enrichment Methodologies (e.g., Molecularly Imprinted Polymers)

Enrichment of phosphopeptides is a common step in phosphoproteomic workflows to reduce sample complexity and improve the detection of low-abundance phosphorylated species. researchgate.net However, traditional affinity methods like immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) affinity chromatography, while effective for phosphoserine, phosphothreonine, and phosphotyrosine, are often performed under acidic conditions that degrade this compound. portlandpress.combiorxiv.orgresearchgate.netdrug-dev.com

Novel affinity-based methodologies that operate under non-acidic conditions are being developed. Molecularly imprinted polymers (MIPs) are emerging as a promising tool for the selective enrichment of this compound peptides under mild pH conditions, thereby preserving the labile modification. diva-portal.orgnih.govresearchgate.netacs.org These custom-made polymers are designed to have specific binding sites for this compound. nih.govacs.org Studies have demonstrated the ability of MIPs to enrich this compound peptides from complex mixtures, showing improved selectivity compared to some traditional methods. diva-portal.orgnih.govresearchgate.netacs.orgdiva-portal.org While initial MIP designs showed moderate selectivity, more recent developments, such as microsphere-based MIPs, have exhibited improved performance for enriching this compound peptides from tryptic digests. diva-portal.orgnih.govresearchgate.net

Another affinity-based approach involves the use of this compound-specific antibodies for immunoaffinity purification. researchgate.netdrug-dev.com The development of stable this compound analogues has facilitated the generation of these antibodies. researchgate.netnih.govresearchgate.netacs.orgresearchgate.net Immunoaffinity purification coupled with mass spectrometry has been used to identify proteins containing this compound modifications. drug-dev.com

Interplay and Crosstalk of Phosphohistidine with Canonical Phosphorylation

Comparative Analysis with Phosphoserine, Phosphothreonine, and Phosphotyrosine Signaling

Phosphohistidine differs significantly from phosphoserine, phosphothreonine, and phosphotyrosine in its chemical stability and the nature of its phosphate (B84403) bond. While pSer, pThr, and pTyr possess stable phosphoester linkages, pHis contains a less stable phosphoramidate (B1195095) bond. pnas.orgresearchgate.netnih.govnih.govportlandpress.comnih.govmdpi.comnih.govplos.org This inherent lability of pHis has historically made its detection and study challenging compared to the more stable canonical phosphoamino acids. nih.govnih.govnih.govdrug-dev.complos.orgresearchgate.netresearchgate.net

The thermodynamic instability of the pHis phosphoramidate bond, with a ΔG of hydrolysis ranging from -12 to -14 kcal/mol, is significantly higher than that of phosphohydroxyamino acids, which range from -6.5 to -9.5 kcal/mol. nih.govdrug-dev.com This high-energy nature facilitates the transfer of the phosphoryl group to downstream targets. nih.govnih.gov Furthermore, pHis is particularly unstable under the acidic conditions often used in protein purification and analysis, whereas pTyr is stable under both alkali and acid treatments, and pSer and pThr are depleted by alkali treatment but more stable under acidic conditions than pHis. drug-dev.comnih.gov

Despite the historical focus on canonical phosphorylation, recent quantitative studies using techniques like 31P NMR suggest that pHis is present at significant levels in mammalian cells. One study found this compound to be approximately one-third as abundant as the combined amount of phosphoserine and phosphothreonine, and roughly 15 times more abundant than phosphotyrosine in human bronchial epithelial cells. plos.orgplos.org Another study indicated that pHis might be about 10-20 times more abundant than pTyr in human cells. plos.org

The relative abundance of these phosphorylation events can be summarized as follows:

Phosphoamino AcidApproximate Relative Abundance (compared to pTyr = 1)Source
Phosphotyrosine (pTyr)1 plos.orgplos.orgdiva-portal.org
Phosphothreonine (pThr)4.3 - 10 plos.orgdiva-portal.org
Phosphoserine (pSer)24.6 - 55 plos.orgdiva-portal.org
This compound (pHis)10 - 20 plos.orgplos.org

While canonical phosphorylation often involves "reader" proteins with domains like SH2 (for pTyr), 14-3-3 (for pSer), and FHA (for pThr) that bind to phosphorylated residues to mediate downstream functions, pHis signaling can involve phosphotransfer to "acceptor" proteins. rsc.orgresearchgate.net This transient interaction during phosphotransfer presents a different paradigm compared to the relatively stable complexes formed by canonical phosphorylation readers. rsc.orgresearchgate.net

Potential for Integrated Signaling Networks involving this compound

While well-established in prokaryotic two-component signaling systems where a phosphate is transferred from a histidine kinase to an aspartate residue on a response regulator, the understanding of pHis signaling in mammalian integrated networks is still developing. pnas.orgportlandpress.commdpi.comdrug-dev.comacs.orgportlandpress.comnih.govfrontiersin.org However, the identification of mammalian histidine kinases, such as NME1 and NME2, and this compound phosphatases, including PHPT1, LHPP, and PGAM5, indicates a regulatory system for reversible histidine phosphorylation in mammals. nih.govmdpi.comdrug-dev.comnih.govportlandpress.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Studies have begun to identify substrates of these mammalian pHis enzymes, revealing connections to various cellular processes and signaling pathways. For instance, NDPK-B (NME2) has been shown to phosphorylate the beta-subunit of heterotrimeric G-proteins (Gβ), the intermediate conductance potassium channel SK4, and the TRPV5 calcium channel. frontiersin.orgfrontiersin.org Phosphorylation of Gβ by NME2 and its dephosphorylation by PHPT1 suggests a role for pHis in regulating G-protein coupled receptor (GPCR) signaling, a major canonical signaling pathway. mdpi.comfrontiersin.org This highlights a direct point of interaction and potential integration between pHis and canonical signaling cascades. NDPKs (NME1/2) also function as enzyme intermediates in nucleotide metabolism, transferring a phosphate from ATP to nucleoside diphosphates via a 1-pHis intermediate. nih.govnih.govportlandpress.com

Other identified pHis substrates and enzymes, such as ACLY, SCSα, ALDOC, KSR, Annexin A1, KCa3.1, and GNB1, further underscore the involvement of pHis in diverse cellular functions, including metabolism, cell cycle regulation, and ion channel activity. mdpi.comnih.govnih.govfrontiersin.org The dephosphorylation of some of these substrates is carried out by this compound phosphatases like PHPT1, LHPP, and PGAM5. nih.govmdpi.comnih.govportlandpress.comnih.govresearchgate.net

The emerging picture suggests that pHis signaling can intersect with canonical pathways at multiple levels, from direct phosphorylation of components within these pathways (like Gβ) to influencing processes regulated by canonical phosphorylation (such as cell cycle). The lability of the pHis bond, while challenging for researchers, may also imply a role in rapid, transient signaling events or phosphorelays, distinct from the more stable signaling mediated by pSer, pThr, and pTyr. The continued identification of pHis substrates and the characterization of histidine kinases and phosphatases will be crucial for fully understanding how this compound contributes to and integrates with the complex signaling networks governing cellular behavior.

Dysregulation of Phosphohistidine in Disease Mechanisms

Role of Phosphohistidine Signaling in Oncogenesis and Tumor Progression

Emerging evidence firmly establishes a connection between aberrant pHis signaling and the development and progression of cancer. nih.govaacrjournals.org This dysregulation can manifest as either the upregulation of histidine kinases or the downregulation of this compound phosphatases, leading to uncontrolled cell growth, proliferation, and metastasis. aacrjournals.orgnih.gov

In mammalian cells, the primary enzymes responsible for histidine phosphorylation are the Non-Metastatic proteins NME1 and NME2. researchgate.net While initially identified as metastasis suppressors, their role in cancer is complex and context-dependent. researchgate.netmdpi.com

Studies have shown that increased expression of NME1 and NME2 is correlated with poor prognosis in certain cancers, such as breast cancer. amegroups.org For instance, in esophageal squamous cell carcinoma (ESCC), elevated levels of NME1 contribute to glucose-induced, growth factor-independent proliferation. nih.gov This is achieved through the phosphorylation of Focal Adhesion Kinase (FAK) at a histidine residue (His58), which then promotes the G1 to S phase transition of the cell cycle. nih.govresearchgate.net

The NME proteins exert their influence on cancer progression through various mechanisms. NME1 has been shown to be a potent inhibitor of the epithelial-mesenchymal transition (EMT), a key process in the initial steps of metastasis. mdpi.com Conversely, the loss of NME1 expression is associated with metastasis and poor clinical outcomes in several epithelial-derived tumors. mdpi.com Both NME1 and NME2 can also regulate tumor cell endocytosis and motility by interacting with Dynamin 2 (DNM2), a GTPase involved in vesicle scission. aacrjournals.orgnih.gov This interaction appears to be dependent on their histidine kinase activity, as mutants lacking this function were unable to suppress tumor cell motility or promote endocytosis. aacrjournals.orgnih.gov

Table 1: Role of Histidine Kinases NME1 and NME2 in Cancer

Kinase Cancer Type Role in Tumor Progression Mechanism of Action
NME1 Esophageal Squamous Cell Carcinoma Promotes proliferation Phosphorylates FAK on His58, promoting cell cycle progression. nih.govresearchgate.net
Breast Cancer Associated with poor prognosis when overexpressed. amegroups.org Inhibits epithelial-mesenchymal transition (EMT). mdpi.com
Multiple Cancers Metastasis suppression Interacts with DNM2 to regulate endocytosis and motility. aacrjournals.orgnih.gov
NME2 Multiple Cancers Metastasis suppression Interacts with DNM2 to regulate endocytosis and motility. aacrjournals.orgnih.gov
Breast Cancer Associated with poor prognosis when overexpressed. amegroups.org Provides GTP to dynamins to regulate cell signaling. researchgate.net

Counterbalancing the action of histidine kinases are this compound phosphatases, which remove the phosphate (B84403) group from histidine residues. The dysregulation of these enzymes is also a significant factor in disease, particularly in cancer where they often act as tumor suppressors. nih.govnih.gov

One of the key this compound phosphatases implicated in cancer is Phospholysine this compound Inorganic Pyrophosphate Phosphatase (LHPP). nih.govnih.gov Studies have demonstrated that LHPP is downregulated in various cancers, including hepatocellular carcinoma, lung cancer, and pancreatic cancer, and this low expression is often correlated with a poorer prognosis for patients. aacrjournals.orgnih.govnih.govsciencedaily.com Functionally, LHPP has been shown to inhibit tumor cell proliferation, metastasis, and glycolysis, while promoting apoptosis. nih.gov For example, in hepatocellular carcinoma, the loss of LHPP, coupled with the overexpression of NME1 and NME2, leads to deregulated histidine phosphorylation that promotes tumorigenesis. aacrjournals.org However, in triple-negative breast cancer, higher levels of LHPP were associated with tumor promotion, suggesting a context-dependent role. researchgate.net

Another important this compound phosphatase is the PGAM family member 5 (PGAM5). While its role in cancer is still being elucidated and can be controversial, it is recognized as a regulator of mitochondrial homeostasis. nih.gov PGAM5's function appears to be diverse, with both beneficial and detrimental roles reported in different cancer contexts. nih.gov

Table 2: Dysregulation of this compound Phosphatases in Disease

Phosphatase Disease/Cancer Type Dysregulation Consequence
LHPP Hepatocellular Carcinoma Downregulated Promotes tumorigenesis, associated with poorer survival. aacrjournals.orgsciencedaily.com
Lung Cancer Downregulated Correlates with poorer prognosis. nih.gov
Pancreatic Cancer Downregulated Associated with increased invasion. nih.gov
Triple-Negative Breast Cancer Upregulated Promotes tumor growth. researchgate.net
PGAM5 Various Cancers Dysregulated (context-dependent) Affects mitochondrial homeostasis and cell physiology. nih.gov
Neurological Diseases Implicated Regulator of mitochondrial homeostasis. nih.gov

Emerging Implications in Other Pathophysiological Conditions

The significance of this compound signaling extends beyond cancer, with emerging evidence suggesting its involvement in a range of other diseases.

In the realm of cardiovascular disease , reversible histidine phosphorylation plays a role in regulating cellular signal transduction. frontiersin.org The histidine kinase NDPK-B (a member of the NME family) and the this compound phosphatase PHP form a regulatory system. frontiersin.org Substrates of this system include the β-subunit of heterotrimeric G-proteins (Gβ) and the intermediate conductance potassium channel SK4, both of which are important in cardiovascular function. frontiersin.org For instance, the interaction of NDPK-B with Gβγ-dimers and the subsequent histidine phosphorylation of Gβ are involved in regulating cardiac contractility. frontiersin.org

With regards to neurodegenerative disorders , while the direct role of this compound is still an area of active investigation, the dysregulation of protein phosphorylation is a known hallmark of diseases like Alzheimer's and Parkinson's. frontiersin.orgnih.gov The phosphatase PGAM5, which acts on this compound, has been identified as a regulator of mitochondrial homeostasis and has been implicated in neurological diseases. nih.gov Given that mitochondrial dysfunction is a key factor in neurodegeneration, the regulatory role of PGAM5 in this context is of significant interest. nih.gov PGAM5 is involved in mitophagy, the process of clearing damaged mitochondria, and its deficiency can lead to the accumulation of abnormal mitochondria and increased oxidative stress, which are contributing factors to necroptosis, a form of programmed cell death observed in conditions like stroke and myocardial infarction. plos.org

The role of this compound in inflammation is also beginning to be uncovered. nih.gov The process of inflammation is intrinsically linked to many of the aforementioned diseases, including cancer and cardiovascular conditions. nih.govyoutube.com The modulation of signaling pathways by histidine phosphorylation and dephosphorylation likely plays a part in the complex inflammatory responses associated with these pathologies.

Future Perspectives and Promising Avenues in Phosphohistidine Research

Global Phosphoproteome Profiling of Phosphohistidine

A primary objective in the field is to achieve comprehensive profiling of the this compound phosphoproteome. Unlike the well-studied phosphoester linkages on serine, threonine, and tyrosine, the phosphoramidate (B1195095) (P-N) bond in pHis is highly labile, particularly under the acidic conditions traditionally used in mass spectrometry-based proteomics. nih.govmdpi.comnih.gov This inherent instability has significantly hampered efforts to identify and quantify pHis sites on a global scale. cancer.govnih.gov

Future research will focus on refining and more broadly implementing non-acidic sample preparation and enrichment strategies. biorxiv.org Techniques such as unbiased phosphopeptide enrichment using strong anion exchange (UPAX) and methods employing hydroxyapatite chromatography are being developed to preserve these labile modifications. biorxiv.orgnih.gov Furthermore, advancements in mass spectrometry, including the use of alternative fragmentation techniques like electron-transfer dissociation (ETD) and the identification of unique diagnostic ions for pHis, are improving the confidence of site localization. acs.orgnih.gov The integration of these optimized workflows is expected to lead to a more complete and accurate catalog of this compound sites, revealing the true extent of this modification across the proteome. acs.orgprinceton.edu

Identification and Validation of Novel this compound Substrates

The identification of proteins that are phosphorylated on histidine is fundamental to understanding the functional scope of this modification. The development of monoclonal antibodies (mAbs) that specifically recognize the 1-pHis and 3-pHis isomers has been a significant breakthrough, enabling the detection and immunoaffinity purification of pHis-containing proteins and peptides from complex cellular mixtures. nih.govresearchgate.netnih.gov These antibodies have already been instrumental in identifying hundreds of putative pHis substrates. researchgate.net

Chemoproteomic strategies are also emerging as powerful tools. By using stable, non-hydrolyzable pHis analogs as chemical probes, researchers can capture and identify "pHis acceptor" proteins, which are the targets of histidine kinases. technologypublisher.comchemrxiv.org This approach has successfully identified novel pHis acceptors in Escherichia coli, including the key glycolytic enzyme phosphofructokinase-1 (PfkA). chemrxiv.org

Future efforts will involve the large-scale application of these antibody-based and chemoproteomic methods across different cell types, tissues, and disease states. A critical subsequent step will be the rigorous validation of these newly identified substrates to confirm the physiological relevance of their histidine phosphorylation. nih.gov

Deeper Elucidation of Regulatory Mechanisms and Functional Consequences

Understanding how this compound signaling is regulated is crucial. To date, only a few enzymes that control this modification have been characterized in mammals. The primary known protein histidine kinases are NME1 (also known as NM23-H1) and NME2 (NM23-H2), which transfer a phosphate (B84403) group from their own active-site pHis to substrate proteins. mdpi.comnih.gov The known this compound phosphatases include PHPT1, LHPP, and PGAM5. mdpi.comnih.gov

A key area of future investigation is the identification of new histidine kinases and phosphatases to expand the known regulatory network. Researchers will also focus on how the activity of these enzymes is controlled by upstream signaling pathways and cellular conditions. Elucidating the functional consequences of histidine phosphorylation on a given substrate is another major goal. This will involve studying how this modification alters a protein's conformation, enzymatic activity, subcellular localization, or its interaction with other proteins, analogous to the well-understood roles of serine, threonine, and tyrosine phosphorylation. nih.gov

Development of Next-Generation Research Tools for this compound Analysis

Progress in this compound research is intrinsically linked to the development of sophisticated analytical tools. cancer.govnih.gov The creation of stable synthetic pHis mimetics, such as phosphotriazolylalanine (pTza), was a foundational step that enabled the generation of the first reliable pHis-specific antibodies. nih.govdrugtargetreview.compnas.org

The next generation of tools will likely include:

Improved Antibodies: Structure-guided design based on the crystal structures of current antibodies bound to their targets could lead to new mAbs with even higher affinity and specificity. pnas.org

Advanced Mass Spectrometry Workflows: The development of integrated strategies that combine pHis-preserving enrichment techniques with optimized fragmentation methods and specialized software for data analysis will be critical for high-confidence, large-scale studies. acs.orgprinceton.eduacs.org

Novel Chemical Probes: The design of new pHis analogs and chemical probes will facilitate the continued discovery of pHis-binding proteins and the enzymes that regulate pHis signaling. technologypublisher.com

Molecularly Imprinted Polymers (MIPs): MIPs are being explored as a novel method for the selective enrichment of pHis-containing peptides, offering an alternative to antibody-based approaches. acs.orgnih.gov

These advanced tools will be essential for overcoming the unique chemical challenges posed by the labile P-N bond and for probing the pHis phosphoproteome with greater depth and precision. researchgate.net

Table 1: Key Research Tools for this compound Analysis
Tool CategoryDescriptionKey AdvancementReference
Stable pHis AnalogsNon-hydrolyzable mimics of this compound used as immunogens and chemical probes.Enabled the development of the first pHis-specific monoclonal antibodies. nih.govtechnologypublisher.compnas.org
Isomer-Specific Monoclonal AntibodiesAntibodies that can distinguish between the 1-pHis and 3-pHis isoforms.Allow for specific detection, localization, and enrichment of pHis proteins and peptides. nih.govresearchgate.netdrugtargetreview.com
Advanced Mass SpectrometrySpecialized workflows combining non-acidic enrichment with optimized fragmentation (e.g., ETD) and data analysis software.Improves the confidence of pHis site identification and localization in global phosphoproteomic studies. acs.orgnih.govacs.org
Molecularly Imprinted Polymers (MIPs)Synthetic polymers designed to selectively capture pHis peptides.Offers a novel, antibody-free method for this compound enrichment. acs.orgnih.gov

Exploration of this compound as a Research Target for Modulating Cellular Processes

Emerging evidence links deregulated this compound signaling to various human diseases, particularly cancer. technologypublisher.comdrugtargetreview.com For example, histidine kinase activity has been found to be upregulated in some cancers, while the expression of the histidine phosphatase LHPP is downregulated in hepatocellular carcinoma, suggesting it may act as a tumor suppressor. acs.orgtechnologypublisher.com This positions the enzymes that regulate pHis—the kinases and phosphatases—as potential therapeutic targets.

Future research will aim to validate these enzymes as drug targets. This involves developing potent and specific small-molecule inhibitors or activators. For instance, recent work has identified a target site for the covalent inhibition of PHPT1, laying the groundwork for the development of specific inhibitors for this phosphatase. nih.govacs.org By pharmacologically modulating the activity of these enzymes, it may be possible to correct aberrant pHis signaling pathways and thereby alter the course of disease. The exploration of this compound as a target for therapeutic intervention represents a promising new frontier with the potential to impact human health.

Table 2: Enzymes in this compound Signaling and Their Disease Relevance
EnzymeTypeKnown Substrates/RolesDisease ImplicationReference
NME1 / NME2Histidine KinaseKCa3.1, ATP citrate (B86180) lyase; involved in cell signaling and metabolism.Upregulated in some cancers; involved in metastasis. mdpi.comnih.gov
PHPT1Histidine PhosphataseDephosphorylates pHis in various proteins including KCa3.1.Inhibition proposed as a therapeutic strategy for cancer and liver fibrosis. mdpi.comnih.govacs.org
LHPPHistidine PhosphatasePutative tumor suppressor.Downregulated in hepatocellular carcinoma. mdpi.comacs.org
PGAM5Histidine PhosphataseRegulates T-cell signaling via dephosphorylation of NDPK-B.Role in signaling pathways. mdpi.comnih.gov

Q & A

Q. How can researchers differentiate between 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis) isomers experimentally?

Methodological Answer: Differentiation requires antibodies with isoform-specific binding. Monoclonal antibodies are generated using stable phosphohistidine analogues (e.g., 4-phosphopyrazol-2-yl alanine) as immunogens. Structural analysis via X-ray crystallography (e.g., using Argonne’s Advanced Photon Source) reveals atomic-level interactions between antibody binding sites and the phosphoramidate linkage, enabling discrimination between 1-pHis and 3-pHis . Validation involves competitive ELISA with synthetic peptides and mass spectrometry to confirm specificity.

Q. What experimental strategies mitigate this compound’s instability during detection?

Methodological Answer: Use non-hydrolysable this compound analogues (e.g., triazole or pyrazole derivatives) in biochemical assays to mimic pHis stability. For proteomic studies, rapid sample quenching (e.g., flash-freezing in liquid nitrogen) and phosphatase inhibitors preserve modifications. Antibody-based detection (e.g., Western blot) paired with crosslinking stabilizes transient interactions .

Q. Which techniques are essential for identifying this compound-containing proteins in complex biological samples?

Methodological Answer:

  • Immunoprecipitation: Anti-pHis antibodies enrich modified proteins from lysates.
  • Mass Spectrometry (MS): High-resolution tandem MS (e.g., Q-Exactive HF-X) identifies pHis sites using stable isotope labeling or neutral loss scans targeting the phosphoramidate signature (Δm/z = 98 Da) .
  • Structural Proteomics: Hydrogen-deuterium exchange MS maps pHis-induced conformational changes in proteins .

Advanced Research Questions

Q. How should researchers design experiments to study this compound’s dynamic role in signaling pathways?

Methodological Answer:

  • Live-Cell Imaging: Express pHis biosensors (e.g., FRET-based reporters) in model systems (e.g., HEK293T cells) to track real-time phosphorylation .
  • Metabolic Labeling: Incorporate stable isotopes (e.g., ¹⁵N-histidine) during cell culture, followed by MS-based pulse-chase analysis to quantify turnover rates .
  • Knockout/CRISPR Models: Generate histidine kinase-deficient cell lines to isolate pHis-dependent signaling nodes .

Q. What methodologies resolve contradictions in this compound antibody specificity across studies?

Methodological Answer:

  • Orthogonal Validation: Combine antibody-based assays (e.g., immunofluorescence) with enzymatic digestion (e.g., λ-phosphatase treatment) to confirm signal loss .
  • Structural Epitope Mapping: Solve co-crystal structures of antibodies bound to pHis peptides to identify cross-reactive residues (e.g., using synchrotron radiation) .
  • Peptide Microarrays: Screen antibodies against a library of phosphorylated and non-phosphorylated peptides to assess cross-reactivity .

Q. How can researchers improve antibody affinity for this compound in therapeutic contexts?

Methodological Answer:

  • Directed Evolution: Use phage display libraries to select high-affinity antibody variants.
  • Computational Design: Molecular dynamics simulations optimize antibody-antigen interactions (e.g., enhancing hydrogen bonding with the phosphate group) .
  • In Vivo Testing: Validate efficacy in xenograft models (e.g., breast cancer PDX) with this compound-rich tumors .

Data Analysis and Technical Challenges

Q. Which computational tools analyze this compound’s role in protein conformational changes?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate pHis-modified proteins (e.g., ATPases) in GROMACS or AMBER to study allosteric effects .
  • Cryo-EM: Resolve sub-3Å structures of pHis-containing complexes (e.g., histidine kinases) to map phosphorylation-induced structural shifts .

Q. How do researchers address false positives in this compound proteomic datasets?

Methodological Answer:

  • Negative Controls: Compare samples treated with phosphatases or pHis-unreactive antibodies.
  • Machine Learning: Train classifiers (e.g., Random Forest) on features like peptide hydrophobicity and fragmentation patterns to filter noise .

Key Techniques Table

TechniqueApplicationKey InsightsReferences
X-ray CrystallographyAntibody-pHis binding analysisResolved 1-pHis vs. 3-pHis specificity
High-Resolution MSSite-specific pHis identificationDetected pHis in histidine kinases
Stable Analog SynthesisAntibody generation & assaysEnabled development of non-hydrolysable probes
Live-Cell BiosensorsReal-time pHis dynamicsTracked phosphorylation in cancer models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.